![molecular formula C22H27N3O3 B1344888 [{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-66-2](/img/structure/B1344888.png)
[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
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Overview
Description
[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid, also known as DMPPA, is an anionic surfactant with a wide range of applications in scientific research. It is a hydroxy-substituted piperazine derivative of acetic acid and is used in a variety of laboratory experiments for its unique properties. DMPPA is a non-ionic surfactant that has a low critical micelle concentration (CMC), which makes it suitable for use in a variety of experiments. It has been used in various fields such as biochemistry, physiology, and cell biology, and its biochemical and physiological effects are of great interest to scientists.
Scientific Research Applications
Antituberculosis Activity
Organotin(IV) complexes, including those derived from carboxylic acids similar in structural complexity to the specified compound, have been investigated for their antituberculosis activity. These studies highlight the importance of the ligand environment and the organotin moiety's structure in determining the compounds' biological activity, suggesting potential antituberculosis applications for complex organic compounds with specific structural features (Iqbal, Ali, & Shahzadi, 2015).
Receptor Binding Affinity
The role of arylalkyl substituents in enhancing the binding affinity and selectivity of compounds for D2-like receptors has been documented. This property is particularly relevant for antipsychotic agents, implying potential neuropsychiatric applications for compounds with arylalkyl piperazine structures (Sikazwe et al., 2009).
Anticarcinogenic and Toxicity Profiles
The anticarcinogenicity and toxicity of organotin(IV) complexes with various ligands, including carboxylic acids and peptides, have been reviewed, pointing towards the critical role of the tin moiety and ligand structure in determining the compounds' biological effects. This research suggests potential anticancer applications for structurally complex compounds featuring organotin and carboxylic acid elements (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Therapeutic Uses of Piperazine Derivatives
A comprehensive review of piperazine derivatives highlights their diverse therapeutic uses, including as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The modification of the piperazine nucleus can significantly affect the medicinal potential of the molecules, suggesting broad pharmacological applications for compounds containing piperazine structures (Rathi, Syed, Shin, & Patel, 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are likely the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to them. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the α1-ARs. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied in silico and in vitro . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with the α1-ARs. This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate
properties
IUPAC Name |
2-(N-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-17-8-9-18(2)20(14-17)23-10-12-24(13-11-23)21(26)15-25(16-22(27)28)19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGBPMPULFXPML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid |
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